molecular formula C19H19N3O3S B2943768 (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-98-9

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2943768
CAS No.: 865659-98-9
M. Wt: 369.44
InChI Key: PUXZETLAFLZIHO-GDNBJRDFSA-N
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Description

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one: is a complex organic compound that features a chromenyl group, a piperidinyl group, and an imidazolidinone core

Mechanism of Action

Target of Action

The primary target of 3X-0370 is SIK3 , an intracellular serine/threonine kinase belonging to the AMPK superfamily . SIK3 plays a crucial role in conferring resistance to tumor necrosis factor (TNF) in tumor cells .

Mode of Action

3X-0370 interacts with its target, SIK3, by inhibiting its activity. This inhibition leads to a dose-dependent reduction in the phosphorylation of HDAC4 and nuclear NF-κB activity in response to TNF . By neutralizing the SIK3-HDAC4-NF-κB axis, 3X-0370 effectively sensitizes tumor cells to TNF-mediated apoptosis .

Biochemical Pathways

The key biochemical pathway affected by 3X-0370 is the SIK3-HDAC4-NF-κB axis. In the presence of TNF, SIK3 normally induces resistance by retaining HDAC4 in the cytoplasm, which keeps the chromatin open and potentiates the TNF-driven pro-tumorigenic activity of NF-κB . By inhibiting SIK3, 3X-0370 disrupts this pathway, leading to increased sensitivity of tumor cells to TNF .

Pharmacokinetics

In mouse drug metabolism and pharmacokinetics (DMPK) studies, 3X-0370 was found to be orally bioavailable with a favorable pharmacokinetic profile . It was well tolerated at a dose of 100 mg/kg administered twice daily in wild-type C57BL/6 mice .

Result of Action

The primary result of 3X-0370’s action is the induction of significant TNF-mediated apoptosis in both human and murine tumor cells . This leads to significant inhibition of tumor growth in multiple syngeneic tumor models, including MC38, EMT6, and RENCA . Notably, the tumor growth inhibition observed with 3X-0370 was even superior to anti-PD-1 antibody treatment in RENCA and EMT-6 models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and piperidinyl intermediates, followed by their condensation with an imidazolidinone derivative under controlled conditions. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromenyl or imidazolidinone moieties, potentially yielding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one lies in its combination of a chromenyl group, a piperidinyl group, and an imidazolidinone core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17-13(11-25-16-7-3-2-6-14(16)17)10-15-18(24)22(19(26)20-15)12-21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,20,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXZETLAFLZIHO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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